molecular formula C7H2ClN3S B2998747 2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile CAS No. 1352888-92-6

2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile

Cat. No.: B2998747
CAS No.: 1352888-92-6
M. Wt: 195.62
InChI Key: RSUWGNPQLDZYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile” is a chemical compound with the molecular weight of 195.63 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridine derivatives has been reported in several studies . For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its InChI code: 1S/C7H2ClN3S/c8-7-11-6-5 (12-7)1-4 (2-9)3-10-6/h1,3H .


Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of thiazolo[4,5-b]pyridine derivatives often involves nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of intermediate products .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile serves as a versatile precursor in organic synthesis. It is involved in the synthesis of pyrazolo, isoxazolo, and pyridoquinazoline derivatives through reactions with hydrazine hydrate, hydroxylamine, and anthranilic acid, respectively. These reactions yield compounds with significant biological activity, highlighting the utility of this chemical in generating pharmacologically relevant structures (Yassin, 2009).

Material Science Applications

In materials science, derivatives of this compound have been explored for their optical and electronic properties. For instance, pyridine derivatives have been characterized for their structural, optical, and junction characteristics, with applications in thin films and heterojunctions for electronic devices. Such studies reveal the potential of these compounds in the fabrication of photosensors and other optoelectronic components (Zedan et al., 2020).

Biological Applications

In the realm of biomedical research, novel pyridine and fused pyridine derivatives, including those derived from this compound, have been synthesized and assessed for their antimicrobial and antioxidant activities. These compounds exhibit promising efficacy, highlighting their potential in developing new therapeutic agents (Flefel et al., 2018).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Pyrazolopyridine derivatives synthesized using this compound have been investigated for their effectiveness in protecting mild steel against corrosion in acidic environments. These studies are crucial for the development of safer and more efficient corrosion inhibitors in industrial applications (Dandia et al., 2013).

Properties

IUPAC Name

2-chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3S/c8-7-11-6-5(12-7)1-4(2-9)3-10-6/h1,3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUWGNPQLDZYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352888-92-6
Record name 2-chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.